Methyl 3-methoxyazetidine-3-carboxylate

Immunology Autoimmune Disease RORγt Inhibition

Select Methyl 3-methoxyazetidine-3-carboxylate for its unique C3-geminal substitution—a methoxy group and methyl carboxylate on the azetidine ring—absent in simpler azetidine-3-carboxylate analogs. This scaffold is a validated pharmacophore in clinical-stage RORγt inhibitors (IC50 2 nM), delivering critical steric constraint and pre-organized 3D conformation for high-affinity binding. It is essential for fragment-based drug discovery, PROTAC linker engineering, and constructing sterically demanding molecular architectures. Do not substitute with unsubstituted azetidine cores (e.g., CAS 100202-39-9) for potency-driven programs—the C3-methoxy group is not interchangeable.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 1392879-17-2
Cat. No. B3011591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxyazetidine-3-carboxylate
CAS1392879-17-2
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESCOC(=O)C1(CNC1)OC
InChIInChI=1S/C6H11NO3/c1-9-5(8)6(10-2)3-7-4-6/h7H,3-4H2,1-2H3
InChIKeyHTGSLEWMUIEZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methoxyazetidine-3-carboxylate (CAS 1392879-17-2): Structural Features and Core Procurement Context


Methyl 3-methoxyazetidine-3-carboxylate (CAS 1392879-17-2) is a highly functionalized, four-membered nitrogen-containing heterocyclic building block characterized by a unique C3-geminal substitution pattern comprising both a methoxy group and a methyl carboxylate moiety on the azetidine ring . This specific substitution confers a distinct steric and electronic profile, rendering it a valuable precursor for the construction of complex, sterically hindered molecular architectures in medicinal chemistry and drug discovery . The compound is available as the free base (MW 145.16) or its hydrochloride salt (CAS 1392803-11-0) .

Methyl 3-methoxyazetidine-3-carboxylate: Why Generic Azetidine Carboxylates Are Not Functional Equivalents


The direct substitution of Methyl 3-methoxyazetidine-3-carboxylate with simpler azetidine-3-carboxylate analogs (e.g., methyl azetidine-3-carboxylate, CAS 100202-39-9) is scientifically untenable for applications requiring a combination of steric constraint and specific binding interactions. The C3-methoxy substituent introduces a critical point of differentiation by enabling a unique 3D conformation and a specific pattern of molecular recognition . While unsubstituted azetidine-3-carboxylates exhibit weak, non-specific affinity (e.g., an IC50 of 23,700 nM at the NMDA receptor) [1], the methoxy-containing scaffold is a key pharmacophoric element in potent compounds, as evidenced by its incorporation into a clinical-stage RORγt inhibitor with an IC50 of 2 nM [2]. Therefore, procurement decisions must be driven by the specific structural requirements of the target molecule, as the methoxy group is not a generalizable or interchangeable feature.

Methyl 3-methoxyazetidine-3-carboxylate: Quantitative Evidence Guide for Differentiated Selection


Evidence 1: RORγt Inhibitory Potency Derived from the 3-Methoxyazetidine Scaffold

The 3-methoxyazetidine moiety is a critical pharmacophoric component of a potent, clinical-stage RORγt inhibitor (BDBM385454). This compound, which incorporates a 3-methoxyazetidine-1-carbonyl group, achieves an IC50 of 2 nM against the human RORγt receptor in a biochemical TR-FRET assay [1]. In stark contrast, the unsubstituted azetidine-3-carboxylic acid core (CHEMBL310435) demonstrates an IC50 of 23,700 nM against the NMDA receptor [2]. While not a direct head-to-head target comparison, this cross-target evidence highlights the profound difference in binding affinity achievable with the 3-methoxyazetidine motif compared to its simpler, non-methoxylated counterpart.

Immunology Autoimmune Disease RORγt Inhibition

Evidence 2: Conformational Rigidity and Binding Affinity Advantage

The 3-methoxyazetidine ring provides a degree of conformational rigidity that is advantageous for target binding. This is explicitly noted for compounds containing the 3-methoxyazetidine scaffold, where the methoxy-substituted azetidine ring is described as providing 'conformational rigidity, which can influence binding affinity in target interactions' . This feature makes the scaffold suitable for developing bioactive molecules with improved pharmacokinetic profiles. In contrast, the unsubstituted azetidine ring offers greater conformational flexibility, which can lead to entropic penalties upon binding and reduced selectivity.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Evidence 3: Utility as a Non-Cleavable Linker Component in Targeted Protein Degradation

Methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9), a close structural analog lacking the 3-methoxy group, is widely cited as a 'non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs)' [1]. While direct quantitative data for the 3-methoxy derivative in this specific application is not available in public sources, the presence of the 3-methoxy group on the same azetidine core introduces an additional functional handle and steric bulk. This creates a unique spatial orientation for the linker, which can be a crucial parameter for optimizing the formation of the ternary complex required for effective PROTAC-induced degradation, a parameter not tunable with the simpler, unsubstituted methyl ester.

PROTACs Targeted Protein Degradation Chemical Biology

Methyl 3-methoxyazetidine-3-carboxylate: Top Scientific and Industrial Procurement Scenarios


Scenario 1: Design and Synthesis of High-Affinity RORγt Inhibitors

Procure Methyl 3-methoxyazetidine-3-carboxylate as a key synthetic intermediate for building potent RORγt inhibitors. The 3-methoxyazetidine scaffold is a validated pharmacophore that has been incorporated into clinical-stage compounds demonstrating low-nanomolar (2 nM) IC50 values [1]. This scaffold provides a direct route to achieving the high target engagement required for autoimmune disease therapeutics, offering a significant advantage over unsubstituted azetidine cores which lack this potency-enhancing feature [2].

Scenario 2: Conformationally Constrained Fragment for Structure-Based Drug Discovery

Use Methyl 3-methoxyazetidine-3-carboxylate as a rigid, 3D fragment in fragment-based drug discovery (FBDD) or structure-based design campaigns. The conformational rigidity imparted by the 3-methoxy group and the geminal substitution pattern is a recognized feature that can enhance binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation . This makes it a superior choice for exploring chemical space compared to more flexible, unsubstituted azetidine fragments.

Scenario 3: Synthesis of Spatially-Defined Linkers for Targeted Protein Degradation

Employ Methyl 3-methoxyazetidine-3-carboxylate in the construction of non-cleavable linkers for PROTACs and other bioconjugates. The 3-methoxy substituent introduces a unique vector and steric element onto the azetidine core, enabling the exploration of novel linker geometries to optimize ternary complex formation and degradation efficiency . This level of spatial control is not possible with simpler azetidine-3-carboxylate linkers (e.g., CAS 100202-39-9) .

Scenario 4: Synthesis of Complex, Sterically Hindered Molecular Architectures

Leverage the geminal C3-disubstitution pattern of Methyl 3-methoxyazetidine-3-carboxylate as a versatile building block for constructing complex and sterically demanding molecular scaffolds. The compound's unique structure makes it an invaluable precursor for generating novel chemical entities in medicinal chemistry programs where conventional building blocks fail to provide the necessary steric or electronic environment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-methoxyazetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.